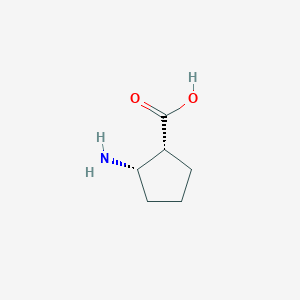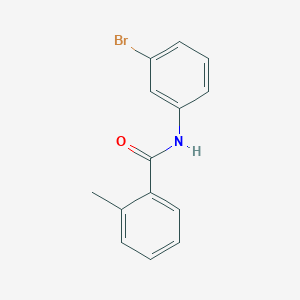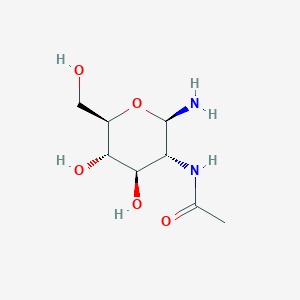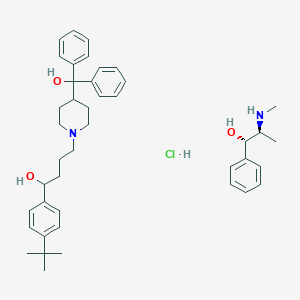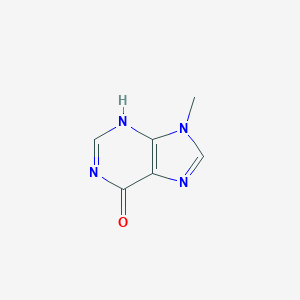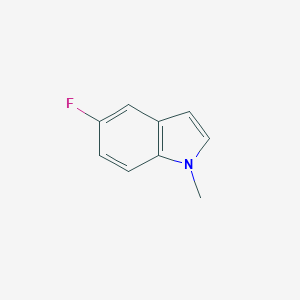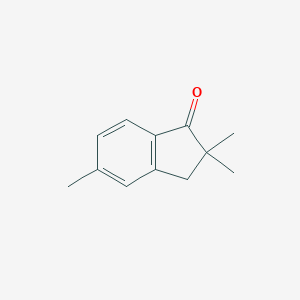
2,2,5-trimethyl-3H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethylindan-1-one is an organic compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This specific compound is characterized by three methyl groups attached to the indanone structure, making it a unique derivative with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylindan-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2,2,5-trimethylbenzene with an acyl chloride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of 2,2,5-Trimethylindan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 2,2,5-Trimethylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,2,5-trimethylindan-1-carboxylic acid.
Reduction: Formation of 2,2,5-trimethylindan-1-ol.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-5-bromoindan-1-one.
科学的研究の応用
2,2,5-Trimethylindan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,2,5-Trimethylindan-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
類似化合物との比較
- 2,3-Dimethylindan-1-one
- 2,2,4-Trimethylindan-1-one
- 2,2,5-Trimethylindan-2-one
Comparison: 2,2,5-Trimethylindan-1-one is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and commercial purposes.
特性
CAS番号 |
124688-08-0 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
InChIキー |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
同義語 |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


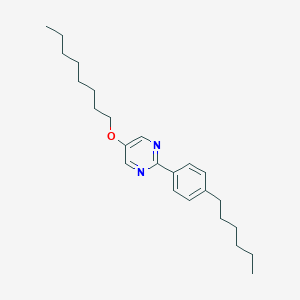

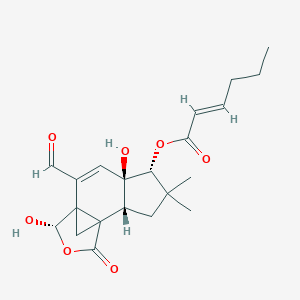
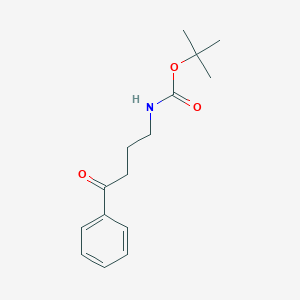
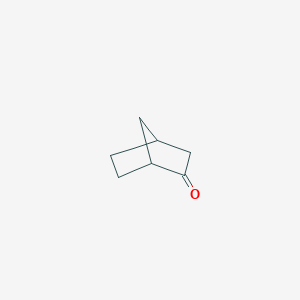
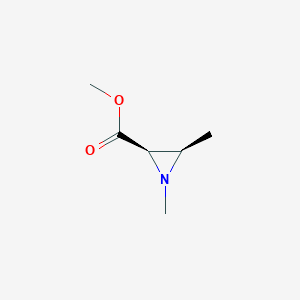
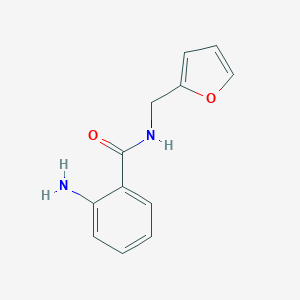
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
